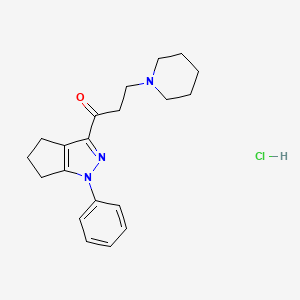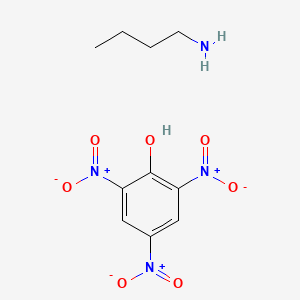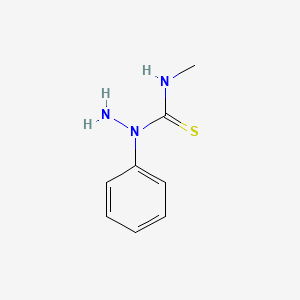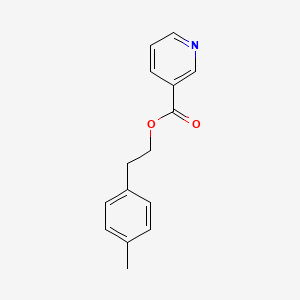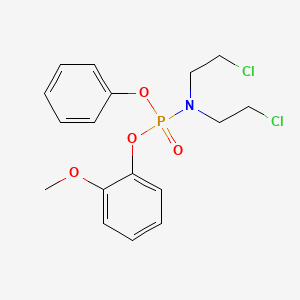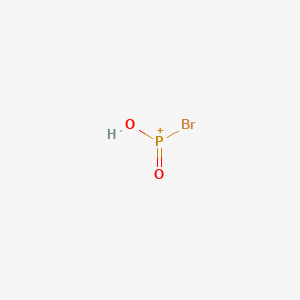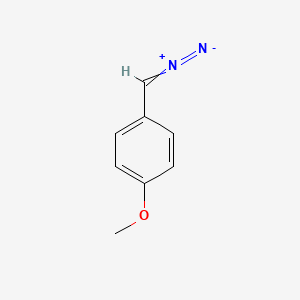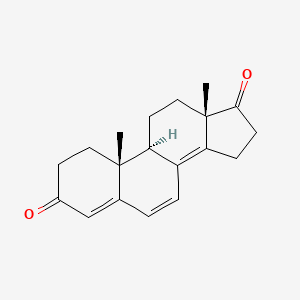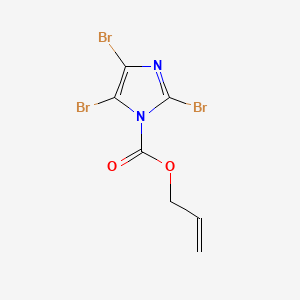
4-(Diethylamino)-1-methyl-2-butynyl diphenylacetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diethylamino)-1-methyl-2-butynyl diphenylacetate hydrochloride is a chemical compound with a complex structure that includes a diethylamino group, a methyl group, and a butynyl group attached to a diphenylacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-1-methyl-2-butynyl diphenylacetate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of diphenylacetic acid with 4-(diethylamino)-1-methyl-2-butynyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diethylamino)-1-methyl-2-butynyl diphenylacetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the butynyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Diethylamino)-1-methyl-2-butynyl diphenylacetate hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Diethylamino)-1-methyl-2-butynyl diphenylacetate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminoquinolines: Such as chloroquine and amodiaquine, which are used as antimalarial drugs.
Piperidine Derivatives: Known for their pharmacological applications in various therapeutic areas.
Uniqueness
4-(Diethylamino)-1-methyl-2-butynyl diphenylacetate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study for researchers and professionals in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
24642-43-1 |
|---|---|
Molekularformel |
C23H28ClNO2 |
Molekulargewicht |
385.9 g/mol |
IUPAC-Name |
5-(diethylamino)pent-3-yn-2-yl 2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C23H27NO2.ClH/c1-4-24(5-2)18-12-13-19(3)26-23(25)22(20-14-8-6-9-15-20)21-16-10-7-11-17-21;/h6-11,14-17,19,22H,4-5,18H2,1-3H3;1H |
InChI-Schlüssel |
JIWAVHWPBXALMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC#CC(C)OC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


